![molecular formula C41H46ClNO5S2 B1145039 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 1187586-58-8](/img/structure/B1145039.png)
2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
説明
The compound incorporates structural elements such as cyclopropyl rings, a chloroquinoline group, and a sulfanyl methyl group. These features are indicative of a complex molecule that likely exhibits significant biological activity and chemical reactivity. Compounds with chloroquinoline are particularly noted for their potential pharmacological activities.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic pathways, starting from simpler precursors. For example, cyclization reactions, as reported by Uchiyama et al. (1998), can be employed for constructing quinoline derivatives, a key feature of the compound (Uchiyama et al., 1998). Cyclopropanation processes, as detailed by Szakonyi et al. (2002), could provide insights into the incorporation of cyclopropyl groups into the molecule (Szakonyi et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through spectroscopic methods, including NMR and mass spectrometry, as demonstrated by Xia et al. (2013) for related chloroquinoline carboxylic acids (Xia et al., 2013). Crystallographic analysis may also reveal the stereochemistry and conformational preferences of the cyclopropyl and quinoline components.
科学的研究の応用
pKa Determination and Chemical Analysis
Research on the sodium salt of the compound (Montelukast sodium) has involved the determination of pKa constants and the relative abundances of its ionized and unionized forms. These studies are crucial for understanding the bioavailability of the compound, providing essential chemical data for its analysis. The determination was conducted potentiometrically, highlighting the importance of such chemical properties in the pharmaceutical analysis and the development of analytical methods for this compound (İ. Narin, Salih Sarioglan, Beril Anilanmert, H. Sarı, 2010).
Synthesis and Characterization of Related Compounds
Another area of research involves the synthesis of heterocycles having a cyclopropyl substituent, utilizing derivatives like methyl 3-cyclopropyl-3-oxopropanoate. Such studies contribute to the broader understanding of cyclopropyl-containing compounds and their potential applications in synthesizing new pharmaceutical agents. These efforts demonstrate the versatility of cyclopropyl groups in medicinal chemistry and their role in developing compounds with potential therapeutic applications (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).
Enantiomeric Purity and Pharmaceutical Analysis
The development of chromatographic methods for determining the enantiomeric purity of Montelukast highlights the importance of stereochemistry in the efficacy and safety of pharmaceutical agents. Such studies underscore the need for accurate, precise analytical techniques in assessing the quality of pharmaceuticals and ensuring that medications meet the highest standards of purity and effectiveness (V. Maddala, K. Ch, S. Polisetty, S. Koduri, P. C. Ray, 2008).
Antimicrobial Applications
Research into the synthesis of new quinazolines and their evaluation as potential antimicrobial agents represents another application area for compounds structurally related to Montelukast. Such studies are vital in the ongoing search for new treatments against resistant microbial strains, illustrating the potential of this compound class in developing novel antimicrobial therapies (N. Desai, P. N. Shihora, D. Moradia, 2007).
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNODSMYYCYZTO-XDSPJLLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657925 | |
Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Montelukast Bis-sulfide | |
CAS RN |
1187586-58-8, 1187586-61-3 | |
Record name | (R,S)-Montelukast bis-sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187586588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-MONTELUKAST BIS-SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL51FC9FWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。